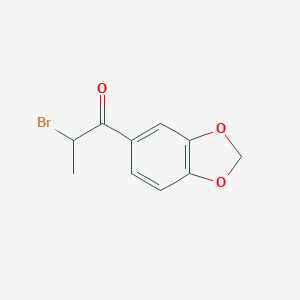

2-Bromo-3',4'-(methylenedioxy)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPQGLLTGPTOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440428 | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52190-28-0 | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3',4'-(methylenedioxy)propiophenone

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3',4'-(methylenedioxy)propiophenone (CAS 52190-28-0), a key synthetic intermediate. The document delves into its physicochemical properties, outlines a detailed and validated synthesis protocol, and provides an in-depth analysis of its spectroscopic characterization. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for its effective application in laboratory and development settings. We will explore the causality behind the procedural steps and the interpretation of analytical data, ensuring a robust and scientifically sound resource.

Introduction and Strategic Importance

This compound, also known by its IUPAC name 1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one, is an α-brominated ketone of significant interest in organic synthesis. Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a methylenedioxy phenyl ring, makes it a versatile precursor for a variety of more complex molecules. It is primarily recognized as an analytical reference standard and a crucial intermediate in the synthesis of substituted cathinones and other psychoactive compounds.[1][2][3] Furthermore, its utility extends to the preparation of potential antifungal agents and analogues of 3,4-methylenedioxymethamphetamine (MDMA).[2][4][5] A comprehensive understanding of its properties and synthesis is therefore paramount for its safe handling and efficient use in research and forensic applications.[3][4]

Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are the foundation of its reliable use in any scientific application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52190-28-0 | [4][5] |

| Molecular Formula | C₁₀H₉BrO₃ | [1][5] |

| Molecular Weight | 257.08 g/mol | [1][5][6] |

| Appearance | Pale yellow to off-white crystalline solid | [2][6] |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one | |

| Common Synonyms | 3',4'-Methylenedioxy-α-bromopropiophenone | [5][7] |

| Boiling Point | 345.7 ± 42.0 °C (Predicted) | [2][7][8] |

| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [2][7][8] |

| Solubility | Soluble in Chloroform; 1 mg/mL in DMSO & Ethanol | [2][3] |

Synthesis and Purification: An Experimental Deep Dive

The most common and effective route to synthesize this compound is via the direct α-bromination of its ketone precursor, 3',4'-(methylenedioxy)propiophenone. This electrophilic substitution reaction is highly efficient and proceeds via an enol intermediate.[9]

Underlying Mechanism: The "Why"

The reaction is typically acid-catalyzed, where the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. This facilitates the formation of a nucleophilic enol tautomer. This enol then attacks a molecule of elemental bromine (Br₂), an electrophile, resulting in the brominated ketone and the regeneration of the acid catalyst. The regioselectivity, favoring bromination at the α-carbon, is driven by the stability of the enol intermediate.[9]

Validated Laboratory Protocol

This protocol is a synthesis of established methods, designed for reproducibility and high yield.[1][2][4]

Step 1: Reaction Setup

-

In a fume hood, dissolve 10.0 mmol (1.78 g) of 3',4'-(methylenedioxy)propiophenone in 25 mL of diethyl ether (Et₂O) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

Step 2: Bromination

-

Slowly add 10.0 mmol (0.51 mL, 1.60 g) of liquid bromine (Br₂) to the stirred solution. Safety Note: Bromine is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment.

-

Allow the reaction to stir for approximately 30 minutes. The reaction is typically complete when the characteristic red-brown color of bromine fades to a light yellow, indicating its consumption.[1][4]

Step 3: Quenching and Work-up

-

Carefully quench the reaction by adding 10 mL of cold water.

-

Transfer the mixture to a separatory funnel and dilute with an additional 25 mL of Et₂O.

-

Wash the organic layer sequentially with:

-

30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid (e.g., HBr byproduct).

-

30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted bromine.

-

30 mL of brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous phase.

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Step 4: Purification

-

The resulting crude product, often a pale amber oil or solid, is purified by flash column chromatography on silica gel.

-

A typical eluent system is 50% dichloromethane (CH₂Cl₂) in hexanes.[4]

-

Combine the fractions containing the pure product (monitored by TLC) and remove the solvent to yield this compound as a white to pale yellow solid. An expected yield is approximately 82%.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for confirming the structure. The spectrum, typically run in deuterated chloroform (CDCl₃), provides distinct signals for each unique proton environment.

Caption: Structure with key proton assignments for ¹H NMR.

¹H NMR Data (500 MHz, CDCl₃) [1][4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| 7.64 | Doublet (d) | 8.0 | 1H | Aromatic H (ortho to C=O) | Deshielded by the electron-withdrawing carbonyl group. |

| 7.49 | Singlet (s) | - | 1H | Aromatic H (ortho to C=O) | No adjacent protons to couple with. |

| 6.87 | Doublet (d) | 8.0 | 1H | Aromatic H (meta to C=O) | Shielded relative to other aromatic protons. |

| 6.07 | Singlet (s) | - | 2H | -O-CH₂-O- | Protons of the methylenedioxy group are equivalent. |

| 5.21 | Quartet (q) | 7.0 | 1H | -CH(Br)- | Deshielded by both the adjacent carbonyl and bromine atom. Split into a quartet by the methyl group protons. |

| 1.88 | Doublet (d) | 7.0 | 3H | -CH₃ | Split into a doublet by the adjacent methine proton. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns. For ketones, α-cleavage is a dominant fragmentation pathway.[10][11]

-

Molecular Ion (M⁺): Expect a pair of peaks corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z 256 and 258 , with nearly equal intensity (approx. 1:1 ratio). This isotopic signature is a definitive indicator of a monobrominated compound.

-

Key Fragments: Alpha-cleavage next to the carbonyl group is highly favorable.[10]

-

m/z 149: Loss of the bromoethyl radical (•CH(Br)CH₃) results in the stable 3,4-methylenedioxybenzoyl cation.

-

m/z 121: Further fragmentation of the benzoyl cation via loss of carbon monoxide (CO) yields the 3,4-methylenedioxyphenyl cation.

-

Infrared (IR) and UV-Visible Spectroscopy

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present.

-

~1685-1666 cm⁻¹: A strong, sharp absorption characteristic of the C=O (carbonyl) stretch of a ketone conjugated with an aromatic ring.[14][15] The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to resonance with the phenyl group.[14][16]

-

~1600 & ~1480 cm⁻¹: C=C stretching within the aromatic ring.[12][13]

-

~1250 & ~1040 cm⁻¹: Characteristic C-O stretching of the methylenedioxy group.[17]

-

UV-Visible Spectroscopy: The chromophores in the molecule (aromatic ring, carbonyl group) give rise to characteristic absorptions.

-

λ_max: 234, 281, 319 nm.[3]

-

Applications and Regulatory Context

As established, this compound is primarily an intermediate and analytical standard.[3][18][19]

-

Forensic Science: Used as a reference standard for the identification of precursors in the clandestine synthesis of controlled substances, particularly synthetic cathinones.[2][4]

-

Pharmaceutical Research: Serves as a building block for creating libraries of novel compounds for screening, such as potential antifungal agents.[2][5]

-

Organic Synthesis: The reactive α-bromo ketone moiety is a versatile handle for further chemical transformations, including substitution and elimination reactions.[9]

Regulatory Note: Due to its application in the synthesis of controlled substances, this compound is a regulated chemical in some jurisdictions. For example, it is listed as a Schedule I controlled substance in the state of Florida, USA.[20] All researchers and distributors must be aware of and comply with all local, state, and federal regulations concerning its purchase, handling, and use.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties and established synthetic routes. Its value lies in its utility as a versatile chemical intermediate. The detailed synthesis and characterization data presented in this guide provide a solid foundation for its application in research, development, and forensic analysis. Adherence to validated protocols and a thorough understanding of its spectroscopic signature are essential for achieving desired outcomes and ensuring the integrity of scientific work.

References

-

1-(benzo[d][1][7]dioxol-5-yl)-2-bromopropan-1-one | 52190-28-0. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved January 12, 2026, from [Link]

-

Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. Retrieved January 12, 2026, from [Link]

-

Infrared spectroscopy. (2022). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). University of Chemical Technology and Metallurgy. Retrieved January 12, 2026, from [Link]

-

CAS#:52190-28-0 | this compound. (2024). Chemsrc. Retrieved January 12, 2026, from [Link]

-

Synthesis of methyl 2-bromo-3-(3,4methylenedioxyphenyl)propionate. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. (n.d.). Safrole. Retrieved January 12, 2026, from [Link]

-

Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. (1958). Analytical Chemistry. Retrieved January 12, 2026, from [Link]

-

Infrared spectroscopy. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

IR frequency table. (n.d.). University of York, Department of Chemistry. Retrieved January 12, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry: Alpha Cleavage of Ketones. (2014). YouTube. Retrieved January 12, 2026, from [Link]

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed. Retrieved January 12, 2026, from [Link]

-

Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

1-Bromo-3,4-(methylenedioxy)benzene - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound CAS#: 52190-28-0 [m.chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | 52190-28-0 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Cas 52190-28-0,1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | lookchem [lookchem.com]

- 8. CAS#:52190-28-0 | this compound | Chemsrc [chemsrc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 16. chem.pg.edu.pl [chem.pg.edu.pl]

- 17. pubs.acs.org [pubs.acs.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. safrole.com [safrole.com]

2-Bromo-3',4'-(methylenedioxy)propiophenone CAS number 52190-28-0

An In-depth Technical Guide to 2-Bromo-3',4'-(methylenedioxy)propiophenone (CAS 52190-28-0)

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. Our focus is on the practical application of its synthesis, characterization, and safe handling, grounded in established chemical principles. This document is intended for researchers, chemists, and professionals in drug development and forensic science who require a detailed understanding of this compound.

Introduction and Strategic Importance

This compound, also known by its IUPAC name 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone, is a synthetic ketone derivative.[1] Its core structure, featuring a methylenedioxy-substituted phenyl ring, makes it a valuable precursor in organic synthesis. The strategic placement of the bromine atom at the alpha position to the carbonyl group introduces a reactive site, enabling a variety of subsequent chemical transformations.

Primarily, this compound serves as an analytical reference standard and a key intermediate in the synthesis of substituted cathinones, a class of compounds with significant interest in forensic and pharmacological research.[1][2] Its applications also extend to the preparation of potential antifungal agents and analogues of 3,4-methylenedioxymethamphetamine (MDMA).[2][3][4] This guide will elucidate the critical aspects of its chemistry to support its effective and safe use in a laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. These properties dictate the selection of appropriate solvents, reaction conditions, and purification methods. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 52190-28-0 | [2][5] |

| Molecular Formula | C₁₀H₉BrO₃ | [5][6] |

| Molecular Weight | 257.08 g/mol | [3][5] |

| Appearance | Pale yellow or white crystalline solid | [4][5][7] |

| Boiling Point | 345.7 ± 42.0 °C at 760 mmHg (Predicted) | [5][7] |

| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [5][6][7] |

| Solubility | Soluble in Chloroform, DMSO, Ethanol | [1][4][7] |

| Storage Temperature | -20°C or 2-8°C | [1][8] |

Synthesis: α-Bromination of a Propiophenone Precursor

The most prevalent and direct synthesis of this compound is achieved through the α-bromination of its precursor, 3',4'-(methylenedioxy)propiophenone (also known as MDP1P, CAS 28281-49-4).[4][9][10] This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone.

Mechanistic Rationale

The causality behind this synthesis lies in the reactivity of the enol or enolate form of the ketone. In the presence of an acid or base catalyst (though often performed neat or in a non-polar solvent), the ketone exists in equilibrium with its enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine (Br₂). This mechanism preferentially installs the bromine atom at the α-carbon, yielding the desired product. The choice of solvent, such as diethyl ether or chloroform, facilitates the reaction while being relatively inert to bromine under the reaction conditions.[4][9]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the starting material to the purified final product.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; each step is designed to address a specific chemical requirement, ensuring a high-purity product.

-

Preparation : In a well-ventilated fume hood, dissolve 3',4'-methylenedioxypropiophenone (10.0 mmol, 1.78 g) in diethyl ether (25 mL) in a round-bottom flask equipped with a magnetic stir bar.[4][9]

-

Bromination : Slowly add a solution of bromine (10.0 mmol, 0.51 mL) to the stirred ketone solution. The addition can be done at 0 °C to control the reaction rate, though room temperature is also cited.[9]

-

Reaction Monitoring : Stir the solution for approximately 30 minutes. A successful reaction is typically indicated by a color change from the initial red of bromine to a light-yellow solution.[2][4]

-

Quenching : Carefully quench the reaction by adding water (10 mL). Dilute the mixture further with diethyl ether (25 mL) to ensure proper partitioning.[2][4]

-

Aqueous Workup (Self-Validation) :

-

Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL). Causality: This step neutralizes any hydrobromic acid (HBr) byproduct generated during the reaction, preventing potential side reactions.[2][4][9]

-

Next, wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 30 mL). Causality: This step removes any unreacted bromine from the organic phase by reducing it to bromide (Br⁻).[2][4]

-

Finally, wash with brine (saturated aqueous NaCl, 30 mL). Causality: This removes the bulk of the dissolved water from the organic layer, facilitating the final drying step.[2][4]

-

-

Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2][9]

-

Purification : The resulting crude α-bromoketone should be purified by flash column chromatography on silica gel. A typical eluent system is a mixture of dichloromethane and hexanes.[4][9] This step is critical for removing any unreacted starting material and potential dibrominated byproducts.

-

Product Isolation : Combine the pure fractions and evaporate the solvent to yield this compound as a white or pale yellow solid.[4][9] An expected yield is in the range of 78-82%.[9]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. Spectroscopic methods are the primary tools for this validation.

| Analytical Method | Observed Data | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.64 (d, J=8.0 Hz, 1H), 7.49 (s, 1H), 6.87 (d, J=8.0 Hz, 1H), 6.07 (s, 2H), 5.21 (q, J=7.0 Hz, 1H), 1.88 (d, J=7.0 Hz, 3H) | [4][9] |

| UV Spectroscopy | λmax: 234, 281, 319 nm | [1] |

In addition to NMR and UV, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing purity and confirming the molecular weight (m/z = 257.1).[1]

Applications in Research

The primary utility of this compound stems from its role as a precursor. The α-bromo group is an excellent leaving group, making the α-carbon susceptible to nucleophilic attack.

Synthesis of Substituted Cathinones

This compound is a well-documented precursor for the synthesis of cathinone derivatives, such as Methylone (3,4-methylenedioxy-N-methylcathinone).[11] The synthesis typically involves a nucleophilic substitution reaction where the bromine atom is displaced by an amine (e.g., methylamine), followed by subsequent chemical modifications if necessary.

Caption: Conversion pathway to a substituted cathinone.

This application makes the compound a crucial reference material for forensic laboratories and in toxicological studies.[1][2]

Other Potential Applications

Research has also indicated its use as a reagent in the preparation of antifungal agents and other MDMA analogs, highlighting its versatility as a building block in medicinal chemistry.[3][5]

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

-

Personal Protective Equipment (PPE) : Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][12]

-

Ventilation : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]

-

Handling Advice : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][12] In case of contact, rinse the affected area with plenty of water.[14]

-

Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[1][8]

-

Disposal : Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[8][15]

Conclusion

This compound is a pivotal intermediate in synthetic organic chemistry. Its well-defined synthesis via α-bromination provides a reliable route to a versatile precursor. A clear understanding of its properties, a robust and validated synthetic protocol, and strict adherence to safety guidelines are essential for its successful application in the synthesis of cathinones, medicinal chemistry research, and forensic analysis.

References

-

LookChem. (n.d.). Cas 52190-28-0, 1-(benzo[d][2][7]dioxol-5-yl)-2-bromopropan-1-one. Retrieved from [Link]

-

Chemsrc. (2024, January 6). CAS#:52190-28-0 | this compound. Retrieved from [Link]

-

Fisher Scientific. (2024, March 13). SAFETY DATA SHEET - 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]

-

Safrole. (n.d.). MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Methylenedioxypropiophenone. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 52190-28-0 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 52190-28-0 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. CAS#:52190-28-0 | this compound | Chemsrc [chemsrc.com]

- 7. 52190-28-0 | CAS DataBase [m.chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 3,4-Methylenedioxypropiophenone - Wikipedia [en.wikipedia.org]

- 11. safrole.com [safrole.com]

- 12. biosynth.com [biosynth.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and characterization of 2-Bromo-3',4'-(methylenedioxy)propiophenone. An α-brominated ketone, this compound serves as a significant intermediate in organic synthesis, particularly in the development of novel psychoactive substances and other pharmacologically relevant molecules.[1][2] This document offers an in-depth analysis of its structural features, a detailed protocol for its synthesis via electrophilic bromination, and a thorough interpretation of its spectroscopic data. Intended for researchers, scientists, and professionals in drug development, this guide consolidates critical technical information to support advanced research and application.

Introduction

Propiophenone derivatives are a class of aromatic ketones that form the backbone of numerous organic compounds. The introduction of a methylenedioxy group at the 3' and 4' positions of the phenyl ring, as seen in this compound, significantly influences the molecule's electronic properties and reactivity. This functional group is a common feature in a variety of naturally occurring and synthetic compounds, including those with notable biological activity. The addition of a bromine atom at the alpha (α) position to the carbonyl group further enhances the synthetic utility of the molecule, creating a reactive electrophilic center amenable to a wide range of nucleophilic substitution reactions.[3] Consequently, this compound is recognized as a key precursor in the synthesis of substituted cathinones and other designer drugs.[1][4] This guide aims to provide a detailed technical overview of this molecule, focusing on its structural and chemical characteristics.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is 1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one.[2][5] It is also commonly referred to as 3',4'-Methylenedioxy-α-bromopropiophenone.[5]

Structural Representation

The molecular structure consists of a propiophenone core, where the phenyl ring is substituted with a methylenedioxy group across the 3' and 4' positions. A bromine atom is substituted at the second carbon of the propane chain (the α-carbon).

Diagram 1: Molecular Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 52190-28-0 | [1][2][5] |

| Molecular Formula | C₁₀H₉BrO₃ | [5][6] |

| Molecular Weight | 257.08 g/mol | [5][6] |

| Appearance | White to pale amber crystalline solid | [1][7] |

| Solubility | Soluble in Chloroform, DMSO (1 mg/mL), and Ethanol (1 mg/mL) | [2] |

| Storage Temperature | -20°C | [2] |

Synthesis and Mechanistic Insights

The most common and direct synthesis of this compound is through the α-bromination of its precursor, 3',4'-(methylenedioxy)propiophenone.[6] This reaction is a classic example of an acid-catalyzed electrophilic substitution at the α-carbon of a ketone.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The reaction proceeds via an enol intermediate. In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon leads to the formation of an enol. This enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition, followed by deprotonation of the carbonyl oxygen to yield the α-bromoketone and hydrogen bromide. The acid catalyst is regenerated in the final step.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[1][6]

Materials:

-

3',4'-(Methylenedioxy)propiophenone (10.0 mmol, 1.78 g)

-

Bromine (10.0 mmol)

-

Diethyl ether (Et₂O) (40 mL)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Dichloromethane (CH₂Cl₂) and hexanes for elution

Procedure:

-

Dissolve 3',4'-(methylenedioxy)propiophenone (10.0 mmol) in diethyl ether (25 mL) in a suitable reaction flask.

-

Slowly add bromine (10.0 mmol) to the solution.

-

Stir the solution for 30 minutes, or until the red color of the bromine fades to a light-yellow, indicating the consumption of bromine.

-

Quench the reaction by adding water (10 mL).

-

Dilute the mixture with an additional 25 mL of diethyl ether.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (30 mL), saturated aqueous Na₂S₂O₃ solution (30 mL), and brine (30 mL). The bicarbonate wash neutralizes any remaining acid, while the thiosulfate wash removes any unreacted bromine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash chromatography on silica gel, eluting with a mixture of 50% dichloromethane in hexanes to yield the pure α-bromoketone as a white solid.[1][6]

Expected Yield: Approximately 82% (2.13 g).[1]

Diagram 2: Synthesis Workflow

A step-by-step workflow for the synthesis and purification.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques. The following data is crucial for its identification.

| Technique | Data and Interpretation | Source(s) |

| ¹H NMR | (500 MHz, CDCl₃) δ 7.64 (d, J=8.0 Hz, 1H), 7.49 (s, 1H), 6.87 (d, J=8.0 Hz, 1H), 6.07 (s, 2H), 5.21 (q, J=7.0 Hz, 1H), 1.88 (d, J=7.0 Hz, 3H). The singlet at 6.07 ppm corresponds to the two protons of the methylenedioxy group. The signals between 6.87 and 7.64 ppm are characteristic of the aromatic protons. The quartet at 5.21 ppm is the proton on the α-carbon, coupled to the methyl group. The doublet at 1.88 ppm corresponds to the three protons of the methyl group. | [1][6] |

| Mass Spec. | GC-MS analysis shows parent peaks at m/z 256 and 258, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Major fragments are observed at m/z 147 (methylenedioxybenzoyl cation) and 121 (methylenedioxyphenyl cation), confirming bromination on the propane chain. | [7] |

| UV λmax | 234, 281, 319 nm | [2] |

Applications and Toxicological Profile

Applications in Research and Synthesis

This compound is primarily used as an analytical reference standard and a precursor in the synthesis of cathinones.[1][2][4] Its utility stems from the reactivity of the α-bromo group, which can be readily displaced by various nucleophiles to introduce new functional groups. This makes it a valuable intermediate for creating analogues of MDMA and other psychoactive compounds for research and forensic applications.[1][8] It has also been used in the preparation of potential antifungal agents.[1][8]

Safety and Handling

As an α-bromoketone, this compound should be handled with care. α-Haloketones are generally considered to be lachrymatory and skin irritants.

-

Handling: Use only in a well-ventilated area, such as a fume hood.[9][10] Avoid contact with skin, eyes, and clothing.[9] Avoid ingestion and inhalation.[9] Wash hands thoroughly after handling.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place.[9] Recommended storage is at -20°C for long-term stability.[2]

Conclusion

This compound is a synthetically important molecule characterized by its methylenedioxy-substituted phenyl ring and an α-brominated ketone functional group. Its structure has been unequivocally confirmed by spectroscopic methods, and its synthesis is efficiently achieved through the electrophilic bromination of its propiophenone precursor. The reactivity of the carbon-bromine bond makes it a versatile intermediate for the synthesis of a range of compounds, particularly in the fields of forensic chemistry and drug development. Proper handling and safety precautions are essential when working with this compound due to its potential irritant properties. This guide provides the foundational knowledge necessary for researchers and scientists to effectively and safely utilize this compound in their work.

References

-

Szabo-Scandic. (n.d.). This compound, CAS 52190-28-0. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Safrole. (n.d.). MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)]. Retrieved from [Link]

- Shulgin, A. T. (1996). Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones. Google Patents.

Sources

- 1. This compound | 52190-28-0 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Buy 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one (EVT-340421) | 52190-28-0 [evitachem.com]

- 4. This compound, CAS 52190-28-0 (35350-1) | Szabo-Scandic [szabo-scandic.com]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones - Google Patents [patents.google.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. biosynth.com [biosynth.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

2-Bromo-3',4'-(methylenedioxy)propiophenone physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. Primarily intended for researchers, scientists, and professionals in drug development and forensic chemistry, this document synthesizes key data on its physical properties, synthesis, analytical characterization, and safe handling protocols. The structure of this guide is designed to deliver not just data, but also the underlying scientific context and rationale for the methodologies presented.

Introduction and Core Identity

This compound, also known by its IUPAC name 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone, is a synthetic compound of significant interest due to its role as a precursor in the synthesis of a variety of chemical entities, including substituted cathinones, potential antifungal agents, and analogues of 3,4-methylenedioxymethamphetamine (MDMA).[1][2] Its utility as an analytical reference standard in forensic and research applications is also well-established.[3] The molecule features a propiophenone core substituted with a bromine atom at the alpha position to the carbonyl group and a methylenedioxy group on the phenyl ring. This specific arrangement of functional groups dictates its reactivity and is central to its application in further chemical transformations.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental for its use in synthesis and as a reference standard. Its physical and spectroscopic properties provide the basis for its identification and quality assessment.

Physical Properties

The compound is typically encountered as a white to pale yellow crystalline solid at room temperature.[1][2][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52190-28-0 | [1][3][5][6] |

| Molecular Formula | C₁₀H₉BrO₃ | [3][5][6][7] |

| Molecular Weight | 257.08 g/mol | [4][7][8][9] |

| Appearance | White to Pale Yellow Crystalline Solid | [1][2][4][6] |

| Boiling Point | 345.67 °C at 760 mmHg | [5][10] |

| Density | 1.585 g/cm³ | [5][10] |

| Flash Point | 162.86 °C | [5][10] |

| Solubility | Soluble in Chloroform; 1 mg/mL in DMSO and Ethanol | [2][3] |

| Storage Temperature | Recommended at -20°C for long-term stability | [3] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for verifying the molecular structure. The spectrum for this compound in CDCl₃ shows characteristic signals that correspond to the protons in the molecule.[1][7]

-

δ 7.64 (d, J= 8.0 Hz, 1H): Aromatic proton ortho to the carbonyl group.

-

δ 7.49 (s, 1H): Aromatic proton on the phenyl ring.

-

δ 6.87 (d, J= 8.0 Hz, 1H): Aromatic proton meta to the carbonyl group.

-

δ 6.07 (s, 2H): Protons of the methylenedioxy group (-O-CH₂-O-).

-

δ 5.21 (q, J= 7.0 Hz, 1H): The proton at the alpha-carbon, coupled with the methyl protons (-CH(Br)-).

-

δ 1.88 (d, J= 7.0 Hz, 3H): Protons of the terminal methyl group (-CH₃).

-

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a characteristic fragmentation pattern with parent peaks at m/z 256 and 258, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[11] A major fragment observed is the methylenedioxybenzoyl cation at m/z 147.[11]

-

Ultraviolet (UV) Spectroscopy: The compound exhibits maximum absorbance (λmax) at 234, 281, and 319 nm, which is characteristic of its chromophoric structure.[3]

Synthesis and Mechanistic Insights

The most common and direct route to this compound is through the α-bromination of its precursor, 3',4'-(methylenedioxy)propiophenone (also known as MDP1P).[1][2][7] This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone.

Synthesis Workflow Diagram

The diagram below outlines the key stages of the synthesis process, from starting materials to the purified final product.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on established laboratory procedures.[1][2][7]

Materials:

-

3',4'-(Methylenedioxy)propiophenone (1.78 g, 10.0 mmol)

-

Bromine (1.60 g, 0.51 mL, 10.0 mmol)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Solvents for chromatography (Dichloromethane, Hexanes)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3',4'-(methylenedioxy)propiophenone (10.0 mmol) in diethyl ether (25 mL).

-

Bromination: Slowly add a solution of bromine (10.0 mmol) to the ketone solution. The addition of bromine is exothermic and should be controlled.

-

Reaction Monitoring: Stir the solution at room temperature for approximately 30 minutes. A successful reaction is typically indicated by a color change from red (due to bromine) to light-yellow.[1][2]

-

Quenching: Carefully quench the reaction by adding water (10 mL).

-

Extraction and Workup: Dilute the mixture with additional diethyl ether (25 mL). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (30 mL), a saturated aqueous solution of Na₂S₂O₃ (30 mL) to remove unreacted bromine, and finally with brine (30 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude α-bromoketone by flash chromatography on silica gel. Elution with a mixture of 50% dichloromethane in hexanes typically yields the product as a white solid (e.g., 2.13 g, 82% yield).[1][7]

Causality and Trustworthiness: The aqueous workup sequence is critical. The sodium bicarbonate wash neutralizes any acidic byproducts (like HBr), while the sodium thiosulfate wash is essential for quenching and removing any excess elemental bromine, which is both corrosive and can lead to side reactions. Each step is designed to remove specific impurities, ensuring the purity of the final isolated product.

Analytical Workflow and Quality Control

Confirming the identity and purity of a synthesized batch or a commercial sample is a critical step for any research or development application.

Analytical Workflow Diagram

The following diagram illustrates a standard workflow for the analysis of a sample purported to be this compound.

Caption: A typical workflow for the analytical verification of the compound's identity and purity.

Safety, Handling, and Regulatory Status

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[12][13]

-

Storage: For long-term stability, the compound should be stored at -20°C.[3] For general laboratory use, storage at room temperature in a dry, well-ventilated place in a tightly sealed container is acceptable.[13][14] Keep away from strong oxidizing agents and strong bases.[13]

-

Regulatory Status: It is important to be aware of the legal status of this chemical. For instance, both this compound and its precursor are listed as Schedule I controlled substances in the state of Florida, making their possession, sale, or purchase illegal in that jurisdiction.[15][16] Users must comply with all local, state, and federal regulations.

Conclusion

This compound is a well-characterized chemical intermediate with defined physical, spectroscopic, and reactive properties. Its synthesis via α-bromination is a robust and high-yielding process. The analytical techniques outlined in this guide provide a reliable framework for its identification and quality control. A thorough understanding of its properties and adherence to strict safety and handling protocols are essential for its responsible use in research and development.

References

-

LookChem. (n.d.). Cas 52190-28-0, 1-(benzo[d][1][5]dioxol-5-yl)-2-bromopropan-1-one. Retrieved from [Link]

-

Chemsrc. (2024, January 6). CAS#:52190-28-0 | this compound. Retrieved from [Link]

- Google Patents. (1996). WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.

-

Tradeindia. (n.d.). This compound at Best Price in Faridabad, Haryana | Crams Technologies. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - 3',4'-(Methylenedioxy)propiophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Methylenedioxypropiophenone. Retrieved from [Link]

-

Safrole. (n.d.). MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. Retrieved from [Link]

Sources

- 1. This compound | 52190-28-0 [chemicalbook.com]

- 2. This compound CAS#: 52190-28-0 [m.chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound at Best Price in Faridabad, Haryana | Crams Technologies [tradeindia.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound [A crystalline solid] [lgcstandards.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. CAS#:52190-28-0 | this compound | Chemsrc [chemsrc.com]

- 11. WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones - Google Patents [patents.google.com]

- 12. biosynth.com [biosynth.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound [sigmaaldrich.com]

- 15. 3,4-Methylenedioxypropiophenone - Wikipedia [en.wikipedia.org]

- 16. safrole.com [safrole.com]

An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone

Abstract

This technical guide provides a comprehensive overview of 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone, a significant chemical intermediate. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and thorough analytical characterization. Furthermore, it discusses its primary applications in research and forensic sciences and outlines critical safety and handling procedures. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering a amalgamation of theoretical knowledge and practical insights.

Introduction

1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone, commonly known in literature as 2-Bromo-3',4'-(methylenedioxy)propiophenone, is a synthetic compound of significant interest due to its role as a precursor in the synthesis of various substituted cathinones.[1][2] The presence of the 1,3-benzodioxole moiety, a common structural feature in various psychoactive compounds, makes this molecule a key target for both synthetic chemists and forensic analysts.[3] Understanding its synthesis, properties, and analytical profile is crucial for the effective monitoring and control of novel psychoactive substances (NPS) and for its legitimate use in scientific research.

This guide aims to provide a detailed technical resource, consolidating available information on its synthesis, characterization, and safe handling. The methodologies described herein are based on established chemical principles and validated through analytical data, ensuring scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

The accurate identification of a chemical entity is fundamental to any scientific investigation. This section provides the systematic nomenclature and key physical and chemical properties of the title compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone | [1][4][5] |

| Common Name | This compound | [1][2] |

| Synonyms | 3',4'-Methylenedioxy-α-bromopropiophenone | [5][6] |

| CAS Number | 52190-28-0 | [1][2][5][6] |

| Molecular Formula | C₁₀H₉BrO₃ | [1][2][6] |

| Molecular Weight | 257.08 g/mol | [2][5][6] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% (typical for analytical standards) | [1] |

| Solubility | Soluble in Chloroform, DMSO, and Ethanol | [1] |

| UV λmax | 234, 281, 319 nm | [1] |

| SMILES | CC(Br)C(=O)c1ccc2c(c1)OCO2 | [1][5][6] |

| InChI Key | NTPQGLLTGPTOAA-UHFFFAOYSA-N | [1][4] |

Synthesis Protocol

The synthesis of 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone is most commonly achieved through the α-bromination of its corresponding propiophenone precursor. This electrophilic substitution reaction is a well-established method for the functionalization of ketones.

Synthesis Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Caption: Synthesis workflow for 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the bromination of ketones.[2][7]

Materials:

-

1-(1,3-Benzodioxol-5-yl)propan-1-one (also known as 3',4'-(methylenedioxy)propiophenone)

-

Bromine (Br₂)

-

Diethyl ether (Et₂O), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for flash chromatography

-

Hexanes and Dichloromethane (CH₂Cl₂) for chromatography

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1-(1,3-benzodioxol-5-yl)propan-1-one (10.0 mmol) in anhydrous diethyl ether (25 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Slowly add a solution of bromine (10.0 mmol) in diethyl ether dropwise to the stirred solution of the ketone. The addition should be performed at room temperature. The characteristic red color of bromine should dissipate as the reaction progresses.

-

Reaction Monitoring: Stir the reaction mixture for approximately 30 minutes, or until the solution turns from red to a light-yellow color, indicating the consumption of bromine.[2] The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by carefully adding water (10 mL).

-

Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether (25 mL).

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (30 mL), saturated aqueous Na₂S₂O₃ solution (30 mL) to remove any unreacted bromine, and finally with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash chromatography on silica gel. A suitable eluent system is a gradient of dichloromethane in hexanes (e.g., starting with 50% CH₂Cl₂ in hexanes).[2]

-

Isolation: Collect the fractions containing the desired product (monitor by TLC) and evaporate the solvent to yield 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone as a white solid.[2]

Causality Behind Experimental Choices:

-

The use of diethyl ether as a solvent is due to its inertness towards bromine and its ability to dissolve the reactants.

-

The sequential washing steps are crucial for removing acidic byproducts (HBr), unreacted bromine, and water-soluble impurities, leading to a cleaner crude product for purification.

-

Flash chromatography is a standard and effective technique for purifying organic compounds of moderate polarity, such as the target α-bromoketone.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Workflow

The logical flow for the characterization of the final product is outlined below:

Caption: Analytical workflow for the characterization of 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone.

Spectroscopic Data

Table 2: Key Analytical Data

| Technique | Observed Data | Interpretation | Source(s) |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.64 (d, J=8.0 Hz, 1H), 7.49 (s, 1H), 6.87 (d, J=8.0 Hz, 1H), 6.07 (s, 2H), 5.21 (q, J=7.0 Hz, 1H), 1.88 (d, J=7.0 Hz, 3H) | Confirms the presence of aromatic protons, the methylenedioxy bridge, and the brominated propiophenone backbone. | [2] |

| ¹³C NMR | Expected signals for aromatic carbons, carbonyl carbon, methylenedioxy carbon, and aliphatic carbons. | Provides a carbon framework of the molecule. Specific shifts can be predicted using standard NMR databases. | [8][9][10][11] |

| FT-IR | Expected characteristic absorption bands for C=O (ketone), C-Br, aromatic C-H, and C-O-C (ether) stretching vibrations. | Confirms the presence of key functional groups. A typical ketone C=O stretch appears around 1675-1685 cm⁻¹. | [3][5][12] |

| Mass Spectrometry (EI) | Expected molecular ion peak [M]⁺ at m/z 256/258 (due to bromine isotopes) and characteristic fragmentation patterns. | Confirms the molecular weight and provides structural information through fragmentation analysis. | [7][13][14] |

Applications and Research Relevance

1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone is primarily utilized as an analytical reference standard and a precursor in chemical synthesis.[1][2]

-

Forensic Science: As a known precursor to synthetic cathinones, this compound is crucial for forensic laboratories to develop analytical methods for the detection and identification of illicitly produced substances.[1] Its availability as a reference standard allows for the validation of analytical techniques such as GC-MS and LC-MS.

-

Research Chemistry: It serves as a versatile intermediate in the synthesis of a variety of compounds. It is used in the preparation of antifungal agents and analogs of MDMA (3,4-methylenedioxymethamphetamine), which are of interest in pharmacological and toxicological research.[2][6] The 1,3-benzodioxole ring is a key pharmacophore in many biologically active molecules.[6]

Safety and Handling

Given the chemical nature of α-bromoketones and related benzodioxole compounds, strict adherence to safety protocols is mandatory. While a specific Safety Data Sheet (SDS) for this compound was not found, data from the closely related 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone indicates that it is corrosive and can cause severe skin burns and eye damage.[1] Therefore, similar precautions should be taken.

Hazard Identification and Precautions

Table 3: Hazard Summary and Personal Protective Equipment (PPE)

| Hazard Category | Description | Recommended PPE |

| Skin Corrosion/Irritation | Causes skin irritation. May cause severe burns upon prolonged contact. | Chemical-resistant gloves (e.g., nitrile), lab coat. |

| Eye Damage/Irritation | Causes serious eye irritation. May cause severe eye damage. | Safety goggles or face shield. |

| Respiratory Irritation | May cause respiratory irritation if inhaled. | Use in a well-ventilated fume hood. Respiratory protection may be required for handling large quantities. |

| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. |

Handling and Storage

-

Handling: Handle only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents. Store at -20°C for long-term stability.[1]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

-

1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanol. ChemSynthesis. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

1,3-Benzodioxol-5-ol. NIST WebBook. [Link]

-

1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)-. NIST WebBook. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

-

IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]

-

1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

-

13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. University of Puget Sound. [Link]

-

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. [Link]

-

1-(1,3-Benzodioxol-5-yl)ethanone. ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. [Link]

-

mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram. Doc Brown's Chemistry. [Link]

-

mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

1,3-Benzodioxole. KCIL Chemofarbe Group. [Link]

-

(2E)-1-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)prop-2-en-1-one. PMC - NIH. [Link]

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 4. (+/-)-1-(1,3-Benzodioxol-5-yl)-2-broMo-1-pentanone synthesis - chemicalbook [chemicalbook.com]

- 5. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- [webbook.nist.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. 1,3-Benzodioxol-5-ol [webbook.nist.gov]

- 14. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectral data of 2-Bromo-3',4'-(methylenedioxy)propiophenone (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-3',4'-(methylenedioxy)propiophenone

Introduction

This compound is an organic compound with the chemical formula C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol .[1][2] It is categorized as a precursor in the synthesis of cathinones and is primarily intended for research and forensic applications.[1][3][4] Understanding the spectral characteristics of this molecule is crucial for its identification, quality control, and for monitoring chemical reactions in which it is a reactant or product. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural features and the methodologies for obtaining and interpreting its spectral data.

Molecular Structure and Key Features

The structure of this compound incorporates several key functional groups that give rise to distinct signals in various spectroscopic analyses:

-

A propiophenone backbone with a carbonyl group (C=O).

-

A bromine atom at the alpha position to the carbonyl group.

-

A substituted aromatic ring .

-

A methylenedioxy group (-O-CH₂-O-) fused to the aromatic ring.

These features are fundamental to the interpretation of the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is essential for data reproducibility.

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid this compound in about 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77 ppm, which can be used as an internal reference.

-

Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 500 MHz) for improved signal dispersion and resolution.[1][2]

-

Data Acquisition :

-

For ¹H NMR , acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

For ¹³C NMR , a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[5] Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon environment.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.64 | Doublet (d) | 8.0 | 1H | Aromatic H |

| 7.49 | Singlet (s) | - | 1H | Aromatic H |

| 6.87 | Doublet (d) | 8.0 | 1H | Aromatic H |

| 6.07 | Singlet (s) | - | 2H | -O-CH₂-O- |

| 5.21 | Quartet (q) | 7.0 | 1H | -CH(Br)- |

| 1.88 | Doublet (d) | 7.0 | 3H | -CH₃ |

| (Source: ChemicalBook)[1][2] |

Interpretation:

-

Aromatic Protons (δ 7.64, 7.49, 6.87 ppm) : The signals in the downfield region correspond to the three protons on the substituted benzene ring. The deshielding effect of the adjacent carbonyl group causes these protons to resonate at higher chemical shifts. The splitting patterns (doublets and a singlet) are consistent with a 1,2,4-trisubstituted benzene ring.

-

Methylenedioxy Protons (δ 6.07 ppm) : The sharp singlet integrating to two protons is characteristic of the two equivalent protons of the methylenedioxy group.

-

Methine Proton (δ 5.21 ppm) : The quartet corresponds to the proton on the carbon bearing the bromine atom (-CH(Br)-). It is split into a quartet by the three adjacent methyl protons. The electronegative bromine atom significantly deshields this proton, shifting it downfield.

-

Methyl Protons (δ 1.88 ppm) : The doublet in the upfield region is assigned to the three protons of the methyl group (-CH₃). This signal is split into a doublet by the single adjacent methine proton.

Caption: ¹H NMR spectral assignments for the molecule.

¹³C NMR Spectral Data and Interpretation

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (δ) ppm | Rationale |

| Carbonyl (C=O) | 190 - 200 | Ketone carbonyl carbons are highly deshielded and appear far downfield.[6] |

| Aromatic (C-O, C-C, C-C=O) | 110 - 150 | Aromatic carbons resonate in this range, with carbons attached to oxygen appearing more downfield.[6] |

| Methylenedioxy (-O-CH₂-O-) | ~101 | This carbon is attached to two electronegative oxygen atoms. |

| Methine (-CH(Br)-) | 40 - 50 | The bromine atom causes a significant downfield shift. |

| Methyl (-CH₃) | 15 - 25 | Alkyl carbons typically appear in the upfield region of the spectrum.[7] |

Interpretation:

A proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal. The six aromatic carbons would appear in the typical aromatic region, followed by the methylenedioxy carbon. The two aliphatic carbons would be the most upfield signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty instrument (for ATR) or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While a specific spectrum is available on SpectraBase, we can analyze the expected peaks based on known correlation tables.[8]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2980 - 2850 | C-H stretch | Aliphatic (-CH₃, -CH) |

| ~1685 - 1666 | C=O stretch | α,β-unsaturated (Aryl) Ketone[9] |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250, ~1040 | C-O stretch | Methylenedioxy ether |

| ~700 - 600 | C-Br stretch | Bromoalkane |

Interpretation:

-

Carbonyl Stretch (C=O) : The most prominent peak in the spectrum is expected to be the strong absorption from the carbonyl group of the ketone. Its position, likely around 1680 cm⁻¹, is indicative of conjugation with the aromatic ring, which lowers the frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[9]

-

C-H Stretches : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups appear below 3000 cm⁻¹.

-

Aromatic C=C Stretches : Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

Methylenedioxy C-O Stretches : Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the methylenedioxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹.

-

C-Br Stretch : The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 700 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction : For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization : Electron Impact (EI) is a common ionization technique used in GC-MS. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[4]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

MS Spectral Data and Interpretation

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺) : The molecular ion peak should be observed at an m/z corresponding to the molecular weight of 257.08. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 256 and 258, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Alpha-Cleavage : A common fragmentation pathway for ketones is alpha-cleavage, where the bond adjacent to the carbonyl group is broken.[9][10]

-

Loss of the ethyl-bromide radical (•CH(Br)CH₃) : This would not be a primary fragmentation as it involves breaking a C-C bond and a C-Br bond simultaneously.

-

Loss of the methyl radical (•CH₃) : Cleavage of the C-C bond between the carbonyl and the methine carbon is less likely than cleavage on the other side.

-

Formation of the acylium ion : The most significant fragmentation is the cleavage of the bond between the carbonyl carbon and the alpha-carbon. This results in the formation of a stable, resonance-stabilized acylium ion.

-

[M - Br]⁺ : Loss of the bromine radical would result in a fragment at m/z 177.

-

Acylium ion [C₈H₅O₃]⁺ : Cleavage of the Cα-Cβ bond results in the loss of an ethyl group, but the key fragmentation is the formation of the benzoyl-type cation. The most likely alpha cleavage involves the loss of the CH₃CHBr• radical, leading to the 3,4-(methylenedioxy)benzoyl cation at m/z 149 . This is often a very stable and abundant fragment for such structures.[11]

-

-

-

Other Fragments : Other fragments may arise from the cleavage of the methylenedioxy ring or further fragmentation of the primary ions. A peak at m/z 121 could correspond to the loss of CO from the m/z 149 fragment.

Caption: Plausible MS fragmentation pathway.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H NMR confirms the specific arrangement of protons, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide serves as a foundational reference for researchers and scientists working with this compound, ensuring accurate identification and quality assessment in analytical, forensic, and synthetic chemistry contexts.

References

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

NIST. (n.d.). 4'-Methylpropiophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Phenyl propiophenone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Propiophenone, 4'-methoxy-2,2-dimethyl-, oxime - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Bromo-4'-methylpropiophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Unknown. (n.d.). 13C NMR Spectroscopy Basics. Retrieved from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Carbon-13 NMR. Retrieved from [Link]

-

ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

-

MaChemGuy. (2015, March 14). Carbon13 NMR - Two worked examples. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 3',4'-(Methylenedioxy)acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Methylenedioxypropiophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Methylenedioxypropiophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Methylenedioxypropiophenone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | 52190-28-0 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound - Labchem Catalog [catalog.labchem.com.my]

- 4. caymanchem.com [caymanchem.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. treenablythe.weebly.com [treenablythe.weebly.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 3,4-Methylenedioxypropiophenone [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility of 2-Bromo-3',4'-(methylenedioxy)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword

The physicochemical properties of a compound are foundational to its application in research and development, particularly in the pharmaceutical industry. Among these, solubility stands as a critical parameter influencing bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-Bromo-3',4'-(methylenedioxy)propiophenone, a key intermediate in the synthesis of various compounds.[1][2][3][4] This document is intended to be a living resource, amalgamating known data with established methodologies to empower researchers in their scientific endeavors.

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol .[1][2][3] It is characterized as a crystalline solid.[1][5][6] This compound serves as a precursor in the synthesis of cathinones and other neurologically active molecules, making its thorough characterization essential for controlled and reproducible downstream applications.[1][3][5]

A fundamental understanding of the solubility of this intermediate is paramount for several reasons:

-

Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in a given solvent system directly impacts reaction rates and the formation of byproducts. Knowledge of solubility aids in the selection of appropriate solvents for achieving optimal reaction conditions and simplifying purification processes.

-

Formulation Development: For compounds intended for biological screening, solubility in various aqueous and organic media is a key determinant of formulation feasibility.

-